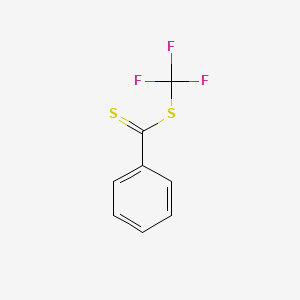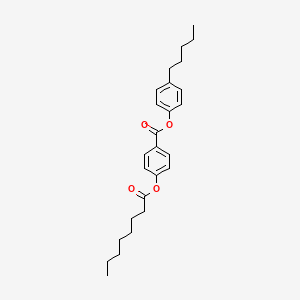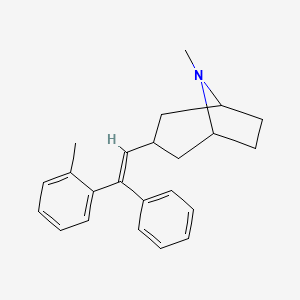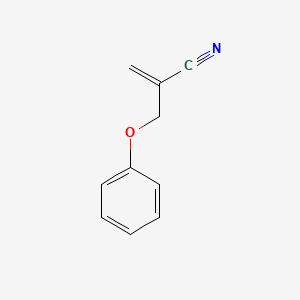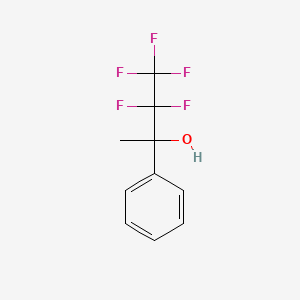silane CAS No. 95691-39-7](/img/structure/B14344715.png)
[(2-Iodobut-1-en-1-yl)oxy](trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Iodobut-1-en-1-yl)oxysilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of an iodoalkene group attached to a trimethylsilyl ether
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodobut-1-en-1-yl)oxysilane typically involves the reaction of 2-iodobut-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The general reaction scheme is as follows:
2-Iodobut-1-en-1-ol+Trimethylsilyl chloride→(2-Iodobut-1-en-1-yl)oxysilane+HCl
Industrial Production Methods
Industrial production of (2-Iodobut-1-en-1-yl)oxysilane may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
化学反应分析
Types of Reactions
(2-Iodobut-1-en-1-yl)oxysilane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as halides, amines, or thiols.
Addition Reactions: The double bond in the butenyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like acetone or dimethylformamide.
Addition Reactions: Reagents such as bromine or hydrogen chloride are used, often in the presence of a solvent like dichloromethane.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted butenyl derivatives.
Addition Reactions: Products include halogenated or hydrogenated butenyl derivatives.
Oxidation Reactions: Products include epoxides or other oxygenated compounds.
科学研究应用
(2-Iodobut-1-en-1-yl)oxysilane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-silicon bonds.
Material Science: The compound can be used in the preparation of silicon-containing polymers and materials with unique properties.
Medicinal Chemistry: It may be used in the synthesis of bioactive molecules or as a precursor in the development of pharmaceuticals.
Biology: The compound can be used in the modification of biomolecules for research purposes.
作用机制
The mechanism of action of (2-Iodobut-1-en-1-yl)oxysilane in chemical reactions involves the reactivity of the iodoalkene group and the trimethylsilyl ether. The iodine atom can act as a leaving group in substitution reactions, while the double bond can participate in addition reactions. The trimethylsilyl group can stabilize intermediates and facilitate the formation of carbon-silicon bonds.
相似化合物的比较
Similar Compounds
- (1,1-Dimethyl-2-propynyl)oxy trimethylsilane
- Trimethyl[(2-methyl-1-cyclohexen-1-yl)oxy]silane
Uniqueness
(2-Iodobut-1-en-1-yl)oxysilane is unique due to the presence of the iodoalkene group, which imparts distinct reactivity compared to other organosilicon compounds. This makes it particularly useful in specific synthetic applications where the iodine atom or the double bond can be selectively manipulated.
属性
CAS 编号 |
95691-39-7 |
|---|---|
分子式 |
C7H15IOSi |
分子量 |
270.18 g/mol |
IUPAC 名称 |
2-iodobut-1-enoxy(trimethyl)silane |
InChI |
InChI=1S/C7H15IOSi/c1-5-7(8)6-9-10(2,3)4/h6H,5H2,1-4H3 |
InChI 键 |
MNLBPXZGHOGBHZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=CO[Si](C)(C)C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-N'-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide](/img/structure/B14344633.png)
![[3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-yl](trimethyl)silane](/img/structure/B14344644.png)
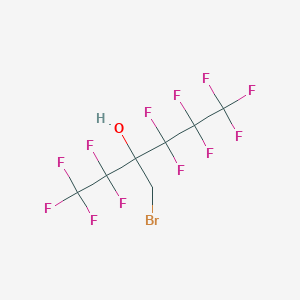
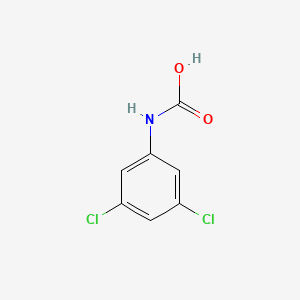
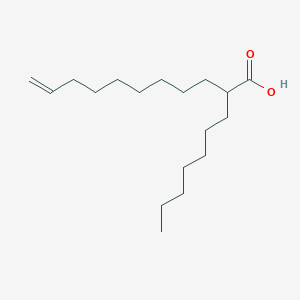
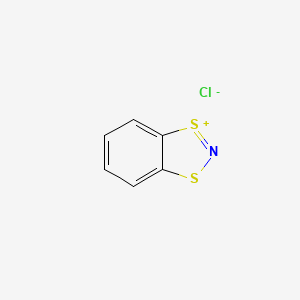

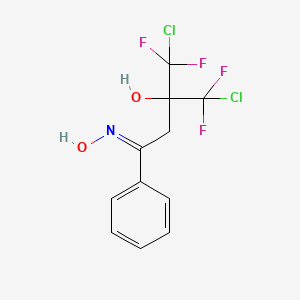
![1-Azabicyclo[2.2.2]oct-2-en-3-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate](/img/structure/B14344674.png)
